molecular formula C9H18N2O3 B13516665 ethyl L-valylglycinate

ethyl L-valylglycinate

Cat. No.: B13516665
M. Wt: 202.25 g/mol
InChI Key: UTAATZCKDKSOGX-QMMMGPOBSA-N
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Description

Ethyl L-valylglycinate is a dipeptide derivative composed of the amino acids valine and glycine, with an ethyl ester group attached. This compound is known for its potential applications in various fields, including pharmaceuticals, biochemistry, and industrial processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-valylglycinate typically involves the esterification of L-valylglycine. One common method is the reaction of L-valylglycine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

L-Valylglycine+EthanolH2SO4Ethyl L-valylglycinate+Water\text{L-Valylglycine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} L-Valylglycine+EthanolH2​SO4​​Ethyl L-valylglycinate+Water

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems. Enzymatic methods, such as using lipases, can also be employed to achieve high yields and selectivity under milder conditions. These methods are advantageous due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl L-valylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl L-valylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl L-valylglycinate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl L-valylglycinate can be compared with other similar dipeptide derivatives, such as:

    Ethyl L-alanylglycinate: Similar structure but with alanine instead of valine.

    Ethyl L-leucylglycinate: Contains leucine instead of valine.

    Ethyl L-isoleucylglycinate: Contains isoleucine instead of valine.

Uniqueness: this compound is unique due to the presence of the valine residue, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate

InChI

InChI=1S/C9H18N2O3/c1-4-14-7(12)5-11-9(13)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,13)/t8-/m0/s1

InChI Key

UTAATZCKDKSOGX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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